1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane is a complex organic compound characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and an azepane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Introduction of the Nitrobenzoyl Group: The next step involves the nitration of the benzoyl group, which can be accomplished using a mixture of concentrated nitric acid and sulfuric acid.
Sulfonylation: The sulfonyl group is introduced through a sulfonylation reaction, typically using sulfonyl chloride in the presence of a base such as pyridine.
Formation of the Azepane Ring: The final step involves the cyclization to form the azepane ring. This can be achieved through a nucleophilic substitution reaction using an appropriate azepane precursor.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Sulfonyl chloride, pyridine, various nucleophiles.
Major Products Formed
Reduction: Amino derivatives.
Oxidation: Oxidized derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Research: The compound can be used as a probe to study various biological processes, including enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of 1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- **1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}piperidine
- **1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}morpholine
Uniqueness
1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and physical properties compared to similar compounds with different ring structures
Properties
IUPAC Name |
[4-(azepan-1-ylsulfonyl)-3,5-dimethylpyrazol-1-yl]-(2-methyl-3-nitrophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O5S/c1-13-16(9-8-10-17(13)23(25)26)19(24)22-15(3)18(14(2)20-22)29(27,28)21-11-6-4-5-7-12-21/h8-10H,4-7,11-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXBLSMXGVRDWSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)N2C(=C(C(=N2)C)S(=O)(=O)N3CCCCCC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.